

Application Notes and Protocols for FE 203799 (Apraglutide) in Intestinal Lengthening Studies

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Compound of Interest

Compound Name: FE 203799

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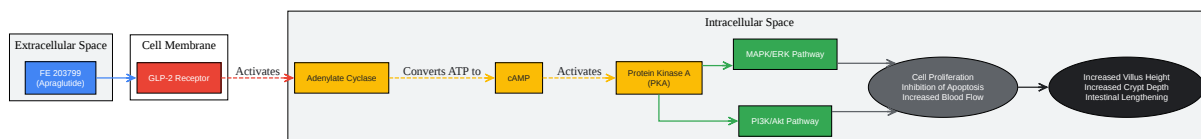
Introduction

FE 203799, also known as apraglutide, is a potent and highly selective long-acting synthetic analog of glucagon-like peptide-2 (GLP-2).[1][2] As an intestinotrophic factor, GLP-2 and its analogs promote intestinal growth and enhance nutrient absorption. Apraglutide has been developed to have a longer half-life than native GLP-2, allowing for less frequent dosing, such as once-weekly.[3] Preclinical studies, particularly in neonatal piglet models of short bowel syndrome (SBS), have demonstrated its efficacy in promoting intestinal adaptation and, notably, inducing significant linear intestinal growth.[4][5][6] These characteristics make **FE 203799** a subject of interest for therapeutic applications in conditions like SBS, where intestinal failure is a primary concern.[7]

Mechanism of Action: GLP-2 Receptor Signaling

FE 203799 exerts its effects by binding to the GLP-2 receptor, a G protein-coupled receptor located on enteroendocrine cells, enteric neurons, and pericryptal myofibroblasts. Activation of the GLP-2 receptor initiates a signaling cascade that is primarily mediated by cyclic AMP (cAMP) and protein kinase A (PKA). This leads to the downstream activation of various signaling pathways, including PI3K/Akt and MAPK/ERK, which collectively promote cell proliferation, inhibit apoptosis in the intestinal epithelium, and enhance intestinal blood flow. The culmination of these effects is an increase in villus height, crypt depth, and overall mucosal

surface area, leading to improved nutrient and fluid absorption. A unique finding in studies with apraglutide is the significant increase in the length of the small intestine.[4][5]



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Caption: GLP-2 signaling pathway activated by **FE 203799**.

Data Presentation

The following tables summarize the quantitative data from a key preclinical study investigating the effects of **FE 203799** in a neonatal piglet model of Short Bowel Syndrome (SBS) with 75% intestinal resection.[5][6]

Table 1: Effects of **FE 203799** on Fecal Nutrient and Energy Loss

Treatment Group	Fecal Fat Loss (%)	Fecal Energy Loss (%)
Saline (Control)	25.4 ± 3.5	20.1 ± 2.6
FE 203799	16.5 ± 2.4	13.5 ± 1.8
p-value	0.043	0.043

Data are presented as mean ± SEM.

Table 2: Effects of **FE 203799** on Intestinal Growth and Morphology

Parameter	Saline (Control)	FE 203799	p-value
Small Intestinal Length (cm)	213 ± 10	288 ± 14	0.001
Small Intestinal Weight (g)	135 ± 10	185 ± 13	0.004
Villus Height (µm)	486 ± 39	617 ± 38	0.027
Crypt Depth (µm)	195 ± 8	218 ± 9	0.054
Data are presented as mean ± SEM.			

Experimental Protocols

Protocol 1: Induction of Intestinal Lengthening in a Neonatal Piglet Model of SBS

This protocol is based on the methodology described in studies by Slim et al. (2019).[\[4\]](#)[\[5\]](#)[\[6\]](#)

1. Animal Model:

- Species: Neonatal Duroc piglets.[\[1\]](#)
- Age: 2-5 days old.[\[1\]](#)
- Weight: 2.0-2.6 kg.[\[1\]](#)
- Housing: Individual housing in a temperature-controlled environment.

2. Surgical Procedure (Creation of SBS Model):

- Perform a 75% resection of the small intestine.
- Create a jejunocolic anastomosis.
- Insert a central venous catheter for parenteral nutrition administration.

3. Experimental Groups:

- Control Group: Administer sterile saline subcutaneously (n=10).[5]
- Treatment Group: Administer **FE 203799** (apraglutide) subcutaneously (n=8).[5]

4. Dosing and Administration:

- Drug: **FE 203799** (Apraglutide).
- Dose: 5 mg/kg.[1][5]
- Route: Subcutaneous injection.[1][5]
- Frequency: Administer on day 0 (post-surgery) and day 4.[1][5]

5. Nutrition:

- Provide both parenteral and enteral nutrition.
- Pair-feed all piglets to ensure equal caloric intake between groups.[5]

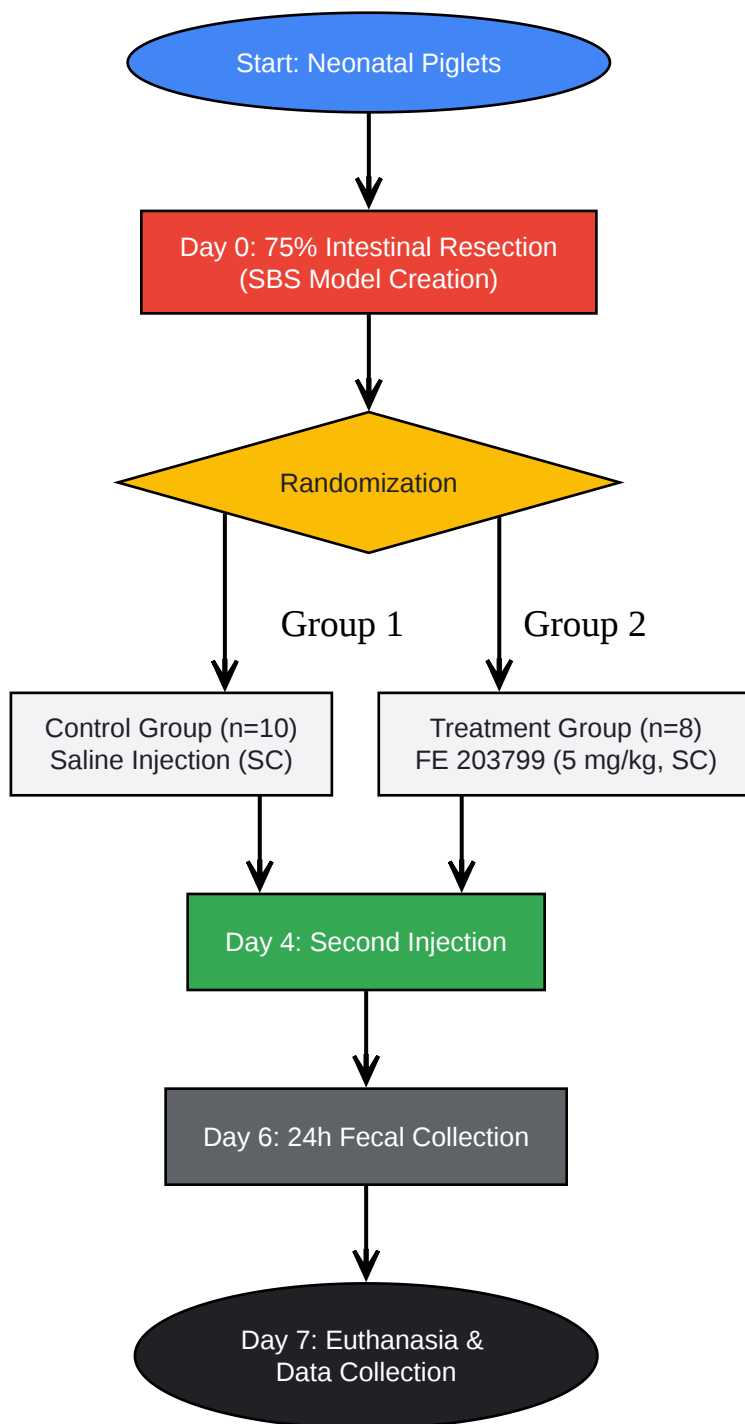
6. Sample and Data Collection:

- Day 6: Collect 24-hour fecal samples for nutrient analysis (fecal fat and energy loss).[5][6]
- Day 7: Euthanize the piglets and perform the following:
 - Measure the total length of the small intestine.
 - Measure the total weight of the small intestine.
 - Collect tissue samples from the jejunum for histological analysis (villus height and crypt depth).[5][6]

7. Statistical Analysis:

- Use an appropriate statistical test (e.g., Student's t-test or Mann-Whitney U test) to compare the means of the two groups.

- A p-value of < 0.05 is typically considered statistically significant.



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Caption: Experimental workflow for the neonatal piglet SBS model.

Concluding Remarks

FE 203799 (apraglutide) has demonstrated significant potential in promoting intestinal growth, particularly in the context of short bowel syndrome. The data from preclinical models strongly support its intestinotrophic effects, including a notable and unique impact on linear intestinal lengthening. The provided protocols offer a foundational methodology for researchers aiming to investigate the effects of **FE 203799** and other GLP-2 analogs on intestinal adaptation and growth. Further research and clinical trials are ongoing to fully elucidate the therapeutic benefits of apraglutide in human patients with SBS.[7][8]

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